
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3NO . Its molecular weight is 318.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 63.5±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 202.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: has been utilized in the synthesis of coordination polymers. These polymers exhibit unique properties due to the bidentate coordination of the compound through specific atoms, which can be essential for developing new materials with potential applications in catalysis, gas storage, or separation technologies .
Pharmaceutical Research
This compound serves as a high-quality reference standard in pharmaceutical testing. Its precise structure and properties make it an excellent candidate for the development of new pharmaceuticals, especially where the trifluoromethyl group is known to impart biological activity .
Agriculture
In the agricultural sector, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be explored for the development of novel pesticides or herbicides. Its structural components may interact with specific biological targets in pests or weeds, providing a pathway for the creation of more effective and selective agrochemicals .
Material Science
The compound’s unique structure is of interest in material science, particularly in the creation of novel polymers or coatings that require specific molecular interactions. Its ability to form stable bonds with various metals and organic molecules can lead to the development of new materials with enhanced properties .
Environmental Science
Research into the environmental impact of fluorinated compounds makes 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine a subject of study. Understanding its degradation and interaction with environmental factors is crucial for assessing its safety and ecological footprint .
Chemical Synthesis
This compound is a valuable intermediate in the synthesis of biologically active pyridine derivatives. It’s used to create compounds with antimicrobial properties, contributing to the fight against resistant microbial strains .
Analytical Chemistry
As a reference standard, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is essential in analytical chemistry for ensuring the accuracy and reliability of pharmaceutical testing. It helps in calibrating instruments and validating methods .
Biochemistry
In biochemistry, the compound can be used to study the interaction of small molecules with biological systems. Its incorporation into larger biomolecules could lead to insights into the function of enzymes or receptors .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNKBIQPHQECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




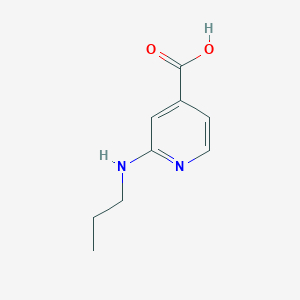

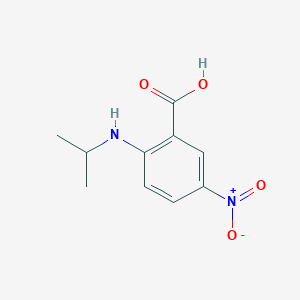
![2-[(2-Furylmethyl)amino]isonicotinic acid](/img/structure/B1385724.png)
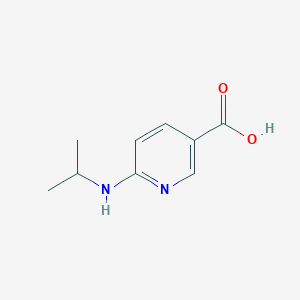
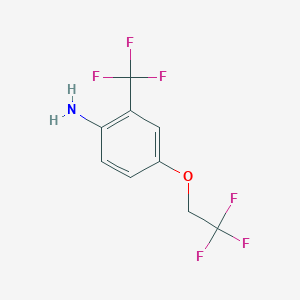
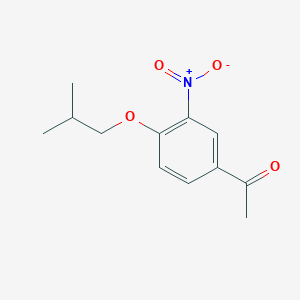

![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)